

An In-depth Technical Guide to Trihydroxychromones: Focus on Norwogonin

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Compound of Interest

Compound Name: 3,5,7-Trihydroxychromone

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Introduction: The term "**3,5,7-Trihydroxychromone**" defines a core chemical scaffold belonging to the chromone family. While this basic structure is of significant interest, comprehensive experimental data for the unsubstituted parent molecule is scarce in readily available scientific literature. Research has predominantly focused on its numerous derivatives, particularly the 2-phenyl substituted compounds known as flavones, which exhibit a wide range of biological activities. This guide will, therefore, focus on a well-characterized representative of the trihydroxychromone class: Norwogonin (5,7,8-trihydroxy-2-phenylchromen-4-one). This compound, a naturally occurring flavone found in *Scutellaria baicalensis*, serves as an excellent model for understanding the chemical and biological properties of this molecular family.

Chemical Structure and Properties of Norwogonin

Norwogonin is a trihydroxyflavone with hydroxyl groups located at the 5, 7, and 8 positions of the chromone ring.

Caption: Chemical structure of Norwogonin.

Table 1: Chemical and Physical Properties of Norwogonin

| Property | Value | Reference |
|-------------------|---------------------------------------------------------------------------------------------|-----------|
| IUPAC Name | 5,7,8-trihydroxy-2-phenylchromen-4-one | [1] |
| Synonyms | Norwogonin, 5,7,8-Trihydroxyflavone | [1][2][3] |
| Molecular Formula | C ₁₅ H ₁₀ O ₅ | [1] |
| Molecular Weight | 270.24 g/mol | [1] |
| CAS Number | 4443-09-8 | [1] |
| Appearance | Solid | [4] |
| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.1 mg/ml; Ethanol: 0.1 mg/ml | [4] |
| InChI | InChI=1S/C15H10O5/c16-9-6-11(18)14(19)15-13(9)10(17)7-12(20-15)8-4-2-1-3-5-8/h1-7,16,18-19H | [1] |
| InChIKey | ZFKKRRMUPBBYRS-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O | [1] |

Experimental Protocols

Synthesis of Flavones (General Procedure)

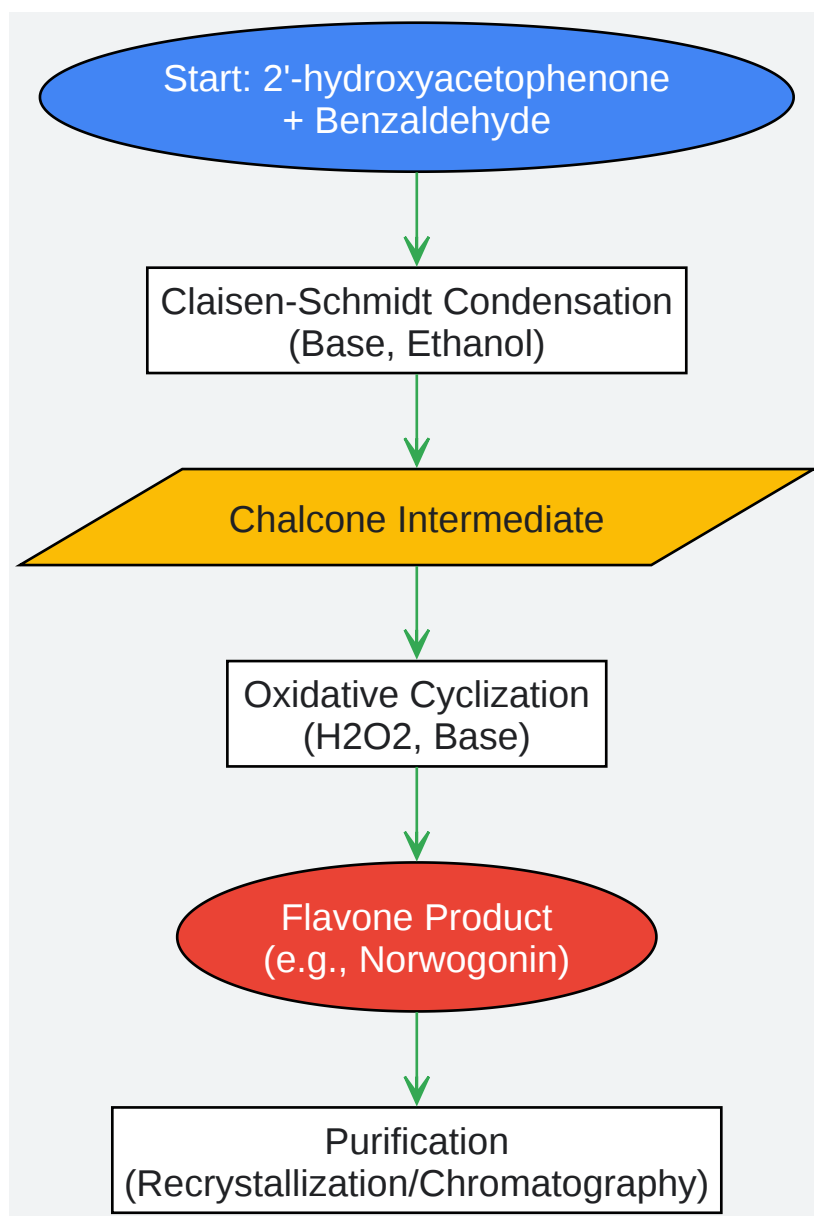
The synthesis of flavones like Norwogonin often follows the Algar-Flynn-Oyamada (AFO) reaction or related methods. A general two-step procedure involves a Claisen-Schmidt condensation followed by oxidative cyclization.

Step 1: Claisen-Schmidt Condensation to form a Chalcone

- To a stirred solution of an appropriate 2'-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, an aqueous solution of a base like potassium hydroxide or sodium hydroxide is added dropwise at a low temperature (e.g., 0-10 °C).
- The reaction mixture is stirred at room temperature for a specified period (typically several hours to a day), and the progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone intermediate.
- The crude chalcone is filtered, washed with water, and purified by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to the Flavone (Algar-Flynn-Oyamada Reaction)

- The purified chalcone is dissolved in an appropriate solvent such as methanol or ethanol.
- An alkaline solution of hydrogen peroxide is added to the chalcone solution. The reaction is often carried out at a controlled temperature.
- The reaction mixture is stirred for a period, with progress monitored by TLC.
- After the reaction is complete, the mixture is acidified to precipitate the crude flavone.
- The product is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the final flavone.



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Caption: A generalized workflow for the synthesis of flavones.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a common method for evaluating the antioxidant potential of a compound.

- Preparation of Reagents:
 - Prepare a stock solution of the test compound (e.g., Norwogonin) in a suitable solvent (e.g., methanol or DMSO).

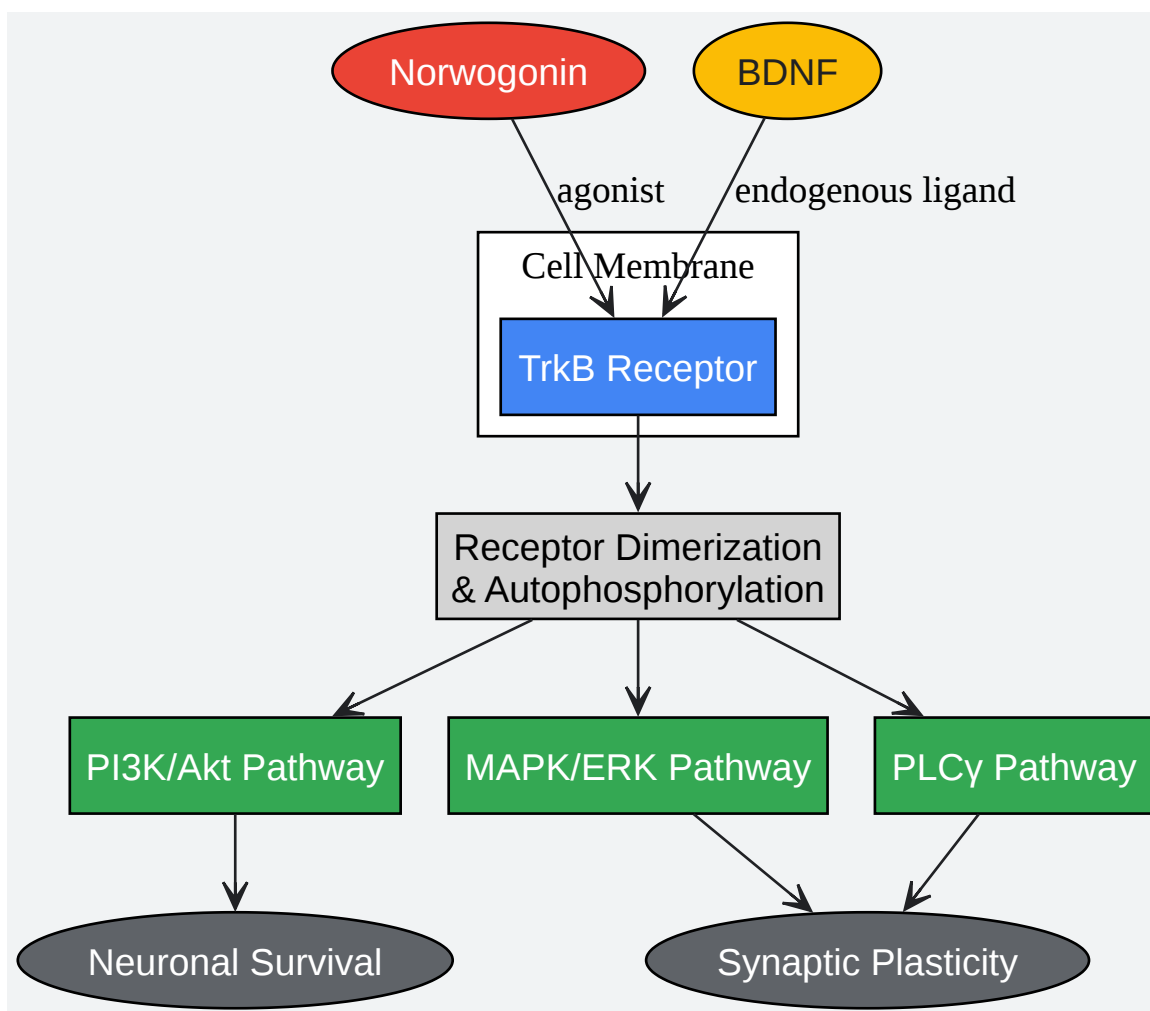
- Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to obtain an absorbance of about 1.0 at its maximum wavelength (around 517 nm).
- Assay Procedure:
 - In a series of test tubes or a 96-well plate, add different concentrations of the test compound.
 - Add a fixed volume of the DPPH solution to each tube/well and mix thoroughly.
 - A control is prepared with the solvent and the DPPH solution without the test compound.
 - The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement:
 - The absorbance of each solution is measured using a spectrophotometer at the maximum absorbance wavelength of DPPH.
- Calculation:
 - The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. Norwogonin has been shown to scavenge DPPH radicals with an IC₅₀ value of 35.61 µg/ml in a cell-free assay.^[4]

Biological Activities and Signaling Pathways

Norwogonin exhibits a variety of biological activities, making it a subject of interest in drug development.

- Antioxidant Activity: Norwogonin is a potent antioxidant.^[4] It effectively scavenges free radicals, such as those from ABTS (IC₅₀ of 1.24 µg/ml) and DPPH (IC₅₀ of 35.61 µg/ml).^[4]

- **Antiviral Properties:** It has demonstrated antiviral effects, notably inhibiting the cytopathic effects induced by enterovirus 71 (EV71) in infected Vero cells with an IC_{50} of 31.83 $\mu\text{g/ml}$.^[4]
- **Anticancer Effects:** Norwogonin has shown promising anticancer activity.^[4] It can reduce the viability of various triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231, BT-549, HCC70, and HCC1806, with IC_{50} values ranging from 32.24 to 56.2 μM .^[4] Notably, it displays selectivity, as it does not significantly affect non-tumorigenic cell lines at similar concentrations.^[4] The anticancer mechanism involves the induction of cell cycle arrest at the G_1 and G_2/M phases and the promotion of apoptosis in cancer cells in a concentration-dependent manner.^[4]
- **Neurotrophic Activity:** Norwogonin acts as an agonist of the TrkB receptor, the primary signaling receptor for brain-derived neurotrophic factor (BDNF).^{[2][3]} This activity is comparable to the more widely studied 7,8-dihydroxyflavone.^[3]



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Caption: Norwogonin as an agonist of the TrkB signaling pathway.

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